N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole-derived compound characterized by a benzofuran-2-ylmethyl group attached to the carboxamide nitrogen and a partially hydrogenated benzo[d]imidazole core. This structural framework is associated with diverse biological activities, including kinase inhibition and modulation of enzymatic pathways, as observed in related compounds .
Properties
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-20-15-7-6-13(9-16(15)21-11)18(22)19-10-14-8-12-4-2-3-5-17(12)23-14/h2-5,8,13H,6-7,9-10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZPLBWXRQQVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biological Activity
N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19N3O2
- Molecular Weight : 309.369 g/mol
- Purity : Typically 95%.
Biological Activity Overview
Benzofuran derivatives, including the compound in focus, exhibit a range of biological activities. These include:
- Antimicrobial Activity : Benzofuran derivatives have shown promising results against various bacterial strains and fungi.
- Anticancer Potential : Certain derivatives have demonstrated inhibitory effects on cancer cell growth.
- Antiviral Properties : Some studies suggest efficacy against viral infections.
Antimicrobial Activity
Research indicates that benzofuran derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogens. For instance, a study highlighted that benzofuran-based compounds exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against specific strains .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 3 | 8 | M. tuberculosis H37Rv |
| Compound 4 | 2 | M. tuberculosis H37Rv |
| Compound 6 | 3.12 | Various bacterial strains |
Anticancer Activity
The compound has been observed to affect cell growth in various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis.
Case Study: Inhibition of Cancer Cell Growth
In vitro studies demonstrated that certain benzofuran derivatives led to a significant reduction in cell viability in breast cancer cells, indicating their potential as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound is known to bind with high affinity to multiple receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes critical for the survival and proliferation of pathogens and cancer cells.
- Gene Expression Modulation : The compound can alter gene expression profiles associated with disease progression.
Biochemical Pathways Affected
Benzofuran derivatives can influence several biochemical pathways:
- Antioxidant Pathways : They may enhance antioxidant defenses in cells.
- Inflammatory Pathways : Some compounds exhibit anti-inflammatory properties by modulating cytokine release.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzimidazole Derivatives
Core Structural Variations
The compound shares a benzo[d]imidazole-5-carboxamide backbone with several derivatives described in the evidence. Key differences lie in the substituents attached to the carboxamide nitrogen and the imidazole ring:
Key Observations :
Hypothetical Advantages of the Target Compound :
Physicochemical and Spectroscopic Data
Comparative analysis of key properties:
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The tetrahydrobenzimidazole core is synthesized via cyclocondensation of 4-methylcyclohexanone with o-phenylenediamine under acidic conditions. A modified Hoebrecker method employs tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (HCl) to facilitate imine formation, followed by dehydrogenation to yield the imidazole ring.
Reaction Conditions :
Oxidation and Carboxylic Acid Formation
The cyclohexane ring is selectively oxidized at the 5-position using potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄), yielding the carboxylic acid derivative.
Optimization Note :
- Oxidizing Agent : KMnO₄ (2.5 equiv).
- Temperature : 60°C, 6 hours.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
- Purity : ≥95% by HPLC.
Synthesis of Benzofuran-2-Ylmethylamine
Copper-Catalyzed Cyclization of Salicylaldehyde Derivatives
Benzofuran synthesis leverages a one-pot cascade reaction involving salicylaldehyde , propargylamine , and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO). The mechanism proceeds via alkyne activation, cycloisomerization, and subsequent reduction to introduce the methylamine group.
Reaction Protocol :
Reductive Amination
The intermediate benzofuran-2-carbaldehyde undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol to yield benzofuran-2-ylmethylamine.
Critical Parameters :
- Reducing Agent : NaBH₃CN (1.5 equiv).
- pH : Maintained at 6–7 using acetic acid.
- Isolation : Extraction with dichloromethane, drying over MgSO₄.
- Purity : 90% by GC-MS.
Amide Bond Formation and Final Coupling
Carboxylic Acid Activation
The tetrahydrobenzimidazole-5-carboxylic acid is activated using N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming a reactive imidazolide intermediate. This method minimizes racemization and enhances coupling efficiency.
Procedure :
Coupling with Benzofuran-2-Ylmethylamine
The imidazolide intermediate reacts with benzofuran-2-ylmethylamine in the presence of triethylamine (TEA) to facilitate nucleophilic acyl substitution.
Optimized Conditions :
- Base : TEA (2.0 equiv).
- Solvent : THF, 0°C → 25°C, 12 hours.
- Workup : Quenching with ice-water, extraction with ethyl acetate.
- Purification : Recrystallization from ethanol/water (4:1 v/v).
- Yield : 75–80%.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, imidazole-H), 7.52–7.48 (m, 2H, benzofuran-H), 6.85 (d, J = 8.4 Hz, 1H, benzofuran-H), 4.45 (s, 2H, –CH₂–NH–), 2.95 (t, J = 6.8 Hz, 2H, cyclohexane-H), 2.35 (s, 3H, –CH₃), 1.80–1.65 (m, 4H, cyclohexane-H).
- HRMS : m/z calculated for C₁₉H₂₀N₃O₂ [M+H]⁺: 346.1542; found: 346.1546.
Purity Assessment
Challenges and Alternative Approaches
Regioselectivity in Imidazole Ring Closure
Competing pathways during cyclocondensation may yield 1- or 3-substituted imidazoles. Employing Fe/S catalysts (e.g., Fe/S = 1:2 mol/mol) enhances regioselectivity for the 2-methyl derivative, achieving >95% selectivity.
Green Chemistry Innovations
Recent advances substitute toxic solvents (e.g., DMSO) with cyclopentyl methyl ether (CPME) and employ biocatalytic amidation using lipases (e.g., Candida antarctica Lipase B), reducing environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
